molecular formula C16H18ClNO2 B14291965 1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- CAS No. 112940-97-3

1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)-

Cat. No.: B14291965
CAS No.: 112940-97-3
M. Wt: 291.77 g/mol
InChI Key: PYFNEQIZKKMPEH-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- is a synthetic organic compound belonging to the naphthoquinone family. This compound is characterized by the presence of a naphthalene ring with two ketone groups at the 1 and 4 positions, a chlorine atom at the 2 position, and a dipropylamino group at the 3 position. Naphthoquinones are known for their diverse biological activities and are widely used in various fields, including medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- typically involves the chlorination of 1,4-naphthoquinone followed by the introduction of the dipropylamino group. One common method is as follows:

    Chlorination: 1,4-naphthoquinone is reacted with chlorine gas in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, to yield 2-chloro-1,4-naphthoquinone.

    Amination: The 2-chloro-1,4-naphthoquinone is then reacted with dipropylamine in the presence of a base, such as triethylamine, to introduce the dipropylamino group at the 3 position, forming 1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large quantities of 1,4-naphthoquinone are chlorinated using industrial chlorination equipment.

    Continuous Amination: The chlorinated product is continuously fed into reactors containing dipropylamine and a base, ensuring efficient and high-yield production of the final compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Higher oxidation state naphthoquinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell damage or death. The compound may also interact with specific molecular targets, such as enzymes involved in cellular respiration, disrupting their function and leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound, lacking the chlorine and dipropylamino groups.

    2-Chloro-1,4-naphthoquinone: Similar structure but without the dipropylamino group.

    2-Amino-3-chloro-1,4-naphthoquinone: Contains an amino group instead of the dipropylamino group.

Uniqueness

1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- is unique due to the presence of both the chlorine and dipropylamino groups, which confer distinct chemical and biological properties

Properties

CAS No.

112940-97-3

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

2-chloro-3-(dipropylamino)naphthalene-1,4-dione

InChI

InChI=1S/C16H18ClNO2/c1-3-9-18(10-4-2)14-13(17)15(19)11-7-5-6-8-12(11)16(14)20/h5-8H,3-4,9-10H2,1-2H3

InChI Key

PYFNEQIZKKMPEH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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